molecular formula C8H15NO3 B13746253 1-Aziridinepropionic acid, 2-methoxyethyl ester CAS No. 24116-21-0

1-Aziridinepropionic acid, 2-methoxyethyl ester

Cat. No.: B13746253
CAS No.: 24116-21-0
M. Wt: 173.21 g/mol
InChI Key: QQCGDQRRPBVSAI-UHFFFAOYSA-N
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Description

1-Aziridinepropionic acid, 2-methoxyethyl ester is an organic compound with the molecular formula C8H15NO3. It is a derivative of aziridine, a three-membered heterocycle containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Aziridinepropionic acid, 2-methoxyethyl ester typically involves the reaction of aziridine with propionic acid and 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation and crystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Aziridinepropionic acid, 2-methoxyethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Aziridinepropionic acid, 2-methoxyethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Aziridinepropionic acid, 2-methoxyethyl ester involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Aziridinepropionic acid, 2-methoxyethyl ester is unique due to the presence of both the aziridine ring and the ester functional group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

24116-21-0

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-methoxyethyl 3-(aziridin-1-yl)propanoate

InChI

InChI=1S/C8H15NO3/c1-11-6-7-12-8(10)2-3-9-4-5-9/h2-7H2,1H3

InChI Key

QQCGDQRRPBVSAI-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)CCN1CC1

Origin of Product

United States

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